
N-(1-(thiazol-2-yl)ethyl)pyrrolidin-3-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(thiazol-2-yl)ethyl)pyrrolidin-3-amine hydrochloride is a compound that features a thiazole ring and a pyrrolidine ring. Thiazole rings are known for their biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . Pyrrolidine rings are commonly used in medicinal chemistry due to their ability to enhance the pharmacokinetic properties of drugs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(thiazol-2-yl)ethyl)pyrrolidin-3-amine hydrochloride typically involves the formation of the thiazole ring followed by the introduction of the pyrrolidine moiety. One common method involves the reaction of 2-bromoacetophenone with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with pyrrolidine under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
N-(1-(thiazol-2-yl)ethyl)pyrrolidin-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents like lithium aluminum hydride.
Substitution: The thiazole ring can undergo substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
N-(1-(thiazol-2-yl)ethyl)pyrrolidin-3-amine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mecanismo De Acción
The mechanism of action of N-(1-(thiazol-2-yl)ethyl)pyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This can lead to various biological effects, such as antibacterial or antifungal activity. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity for its targets .
Comparación Con Compuestos Similares
Similar Compounds
N-(1-(thiazol-2-yl)ethyl)pyrrolidin-2-one: Similar structure but with a pyrrolidin-2-one ring.
N-(1-(thiazol-2-yl)ethyl)pyrrolidin-2,5-dione: Contains a pyrrolidin-2,5-dione ring.
N-(1-(thiazol-2-yl)ethyl)pyrrolizine: Features a pyrrolizine ring
Uniqueness
N-(1-(thiazol-2-yl)ethyl)pyrrolidin-3-amine hydrochloride is unique due to its combination of a thiazole ring and a pyrrolidine ring, which provides a distinct set of biological activities and chemical properties. This combination allows for a wide range of applications in various fields, making it a versatile compound for scientific research .
Propiedades
Fórmula molecular |
C9H16ClN3S |
|---|---|
Peso molecular |
233.76 g/mol |
Nombre IUPAC |
N-[1-(1,3-thiazol-2-yl)ethyl]pyrrolidin-3-amine;hydrochloride |
InChI |
InChI=1S/C9H15N3S.ClH/c1-7(9-11-4-5-13-9)12-8-2-3-10-6-8;/h4-5,7-8,10,12H,2-3,6H2,1H3;1H |
Clave InChI |
QIENZERBTUCQGM-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NC=CS1)NC2CCNC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


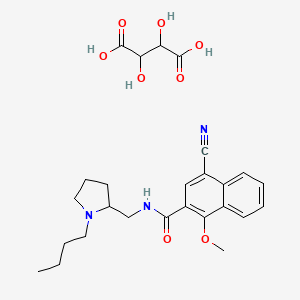
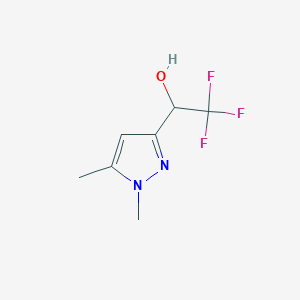
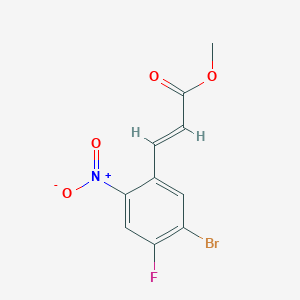
![benzhydryl(2S,3R,5R)-3-hydroxymethyl-3-methyl-7-oxo-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B15124055.png)
![2-((E)-2-[5-[(Z)-2-(3,3-Dimethyl-1-phenyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-2H-pyran-3(6H)-YL]ethenyl)-3,3-dimethyl-1-phenyl-3H-indolium tetrafluoroborate](/img/structure/B15124057.png)

![Methyl(2R,4R)-4-[(4-Nitrobenzoyl)oxy]-1-[(R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B15124060.png)
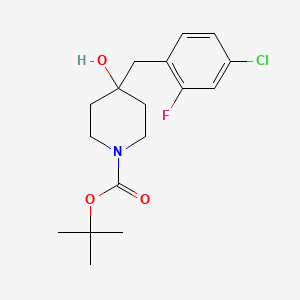
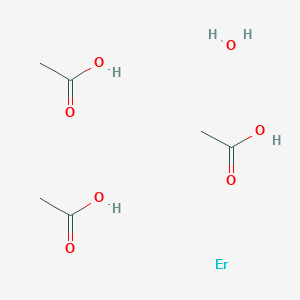
![4-(4-(3-Chlorophenoxy)-3-oxobut-1-en-1-yl)-5-hydroxyhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B15124092.png)
![2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic Acid Pinacol Ester](/img/structure/B15124096.png)
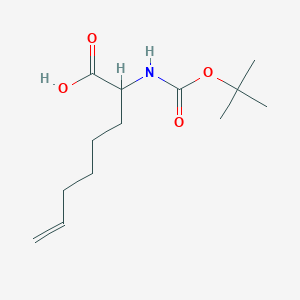
![N-Propylbicyclo[2.2.1]heptan-2-amine](/img/structure/B15124108.png)
![1-[3-(Propan-2-yloxy)propyl]azetidin-3-amine](/img/structure/B15124117.png)
